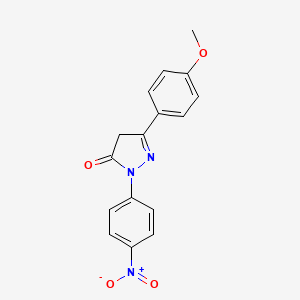![molecular formula C22H15N5O2 B10867817 3-{[3-(quinoxalin-2-yl)phenoxy]methyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10867817.png)
3-{[3-(quinoxalin-2-yl)phenoxy]methyl}-1,2,3-benzotriazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoxaline moiety, a phenoxy group, and a benzotriazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline derivative, followed by the introduction of the phenoxy group, and finally, the formation of the benzotriazinone ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
科学研究应用
3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activities. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Phenoxybenzotriazinones: Compounds with a phenoxy group and benzotriazinone ring show comparable chemical properties.
Benzotriazinone derivatives: These compounds have the benzotriazinone core and are studied for their diverse applications.
Uniqueness
3-{[3-(2-QUINOXALINYL)PHENOXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C22H15N5O2 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
3-[(3-quinoxalin-2-ylphenoxy)methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C22H15N5O2/c28-22-17-8-1-2-9-18(17)25-26-27(22)14-29-16-7-5-6-15(12-16)21-13-23-19-10-3-4-11-20(19)24-21/h1-13H,14H2 |
InChI 键 |
RPGWNYDLMGGCHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Z)-(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B10867741.png)
![4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10867744.png)
![N,N'-[disulfanediylbis(4,5,6,7-tetrahydro-1-benzothiene-3,2-diyl)]dibenzamide](/img/structure/B10867752.png)
![2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867754.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10867761.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide](/img/structure/B10867769.png)
![4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10867780.png)
![3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B10867796.png)
![N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B10867802.png)
![4-[2-({[3-(Propan-2-yloxy)propyl]carbamothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867806.png)
![1,4,5,7-tetramethyl-6-[5-methyl-4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10867809.png)
![(2E)-3-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10867811.png)
![6-Oxo-1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B10867825.png)

